molecular formula C15H19N3O B376954 5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 108790-72-3

5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B376954
CAS No.: 108790-72-3
M. Wt: 257.33g/mol
InChI Key: BNTNSFQIHYJJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a nitrogen-containing analog of adamantane. This compound belongs to the class of azaadamantanes, which are characterized by the substitution of carbon atoms with nitrogen atoms in the adamantane structure. This substitution imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with monoterpenoid aldehydes . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of DNA repair enzymes such as tyrosyl-DNA phosphodiesterase 1 (Tdp1), which is a promising target for antitumor therapy . The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to the presence of the pyridyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

CAS No.

108790-72-3

Molecular Formula

C15H19N3O

Molecular Weight

257.33g/mol

IUPAC Name

5,7-dimethyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C15H19N3O/c1-14-7-17-9-15(2,13(14)19)10-18(8-14)12(17)11-4-3-5-16-6-11/h3-6,12H,7-10H2,1-2H3

InChI Key

BNTNSFQIHYJJSY-UHFFFAOYSA-N

SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)C

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)C

Origin of Product

United States

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